molecular formula C6H12N2 B2405596 3-(Dimethylamino)-2-methylpropanenitrile CAS No. 33622-40-1

3-(Dimethylamino)-2-methylpropanenitrile

Cat. No.: B2405596
CAS No.: 33622-40-1
M. Wt: 112.176
InChI Key: DVPWXHWDYIFFGG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methylpropanenitrile is an organic compound with the molecular formula C6H12N2. It is a nitrile derivative that contains a dimethylamino group and a methyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-methylpropanenitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also undergo hydrolysis to form amides, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the nitrile group.

    N,N-Dimethylaminopropionitrile: Similar but with a different substitution pattern on the propanenitrile backbone.

    Dimethylaminopropylamine: Contains a similar dimethylamino group but with different reactivity.

Uniqueness

3-(Dimethylamino)-2-methylpropanenitrile is unique due to the presence of both a dimethylamino group and a nitrile group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(dimethylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(4-7)5-8(2)3/h6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWXHWDYIFFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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